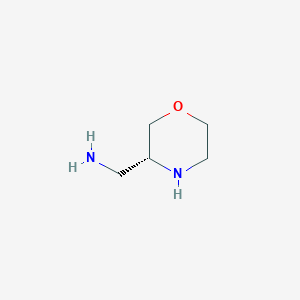

3-Morpholinemethanamine, (3R)-

Description

Significance of Chirality in Chemical Research

Chirality, a term derived from the Greek word for hand, describes a fundamental property of molecules that are non-superimposable on their mirror images. numberanalytics.com These mirror-image isomers, known as enantiomers, can possess markedly different physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com The significance of chirality is profound, particularly in fields like pharmaceutical sciences, where the physiological response to a drug can be highly dependent on its stereochemistry. numberanalytics.comhilarispublisher.com Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. hilarispublisher.comyoutube.com This underscores the critical need for stereoselective synthesis, a process that preferentially creates one enantiomer over the other. hilarispublisher.com The use of chiral catalysts and auxiliaries is central to achieving this control in modern organic synthesis. hilarispublisher.comtsijournals.com

The concept of chirality was first recognized in the 19th century by Louis Pasteur and has since become a cornerstone of organic chemistry. numberanalytics.comnumberanalytics.com Understanding and controlling chirality is essential for creating molecules with specific functions, from pharmaceuticals to advanced materials. numberanalytics.comnumberanalytics.com The spatial arrangement of atoms in a chiral molecule dictates how it interacts with other chiral molecules, such as enzymes and receptors in biological systems. numberanalytics.comyoutube.com

Overview of Morpholine (B109124) Core Structures as Synthetic Scaffolds

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comnih.govnih.gov This designation stems from its frequent appearance in biologically active compounds and its ability to impart favorable physicochemical properties. nih.govnih.gov The presence of the morpholine moiety can enhance a molecule's solubility, a key factor in drug design. acs.org

Morpholine and its derivatives are versatile building blocks in organic synthesis due to their ready availability and the multiple reactive sites they offer for chemical modification. jchemrev.comnih.gov They serve as key components in the synthesis of a wide array of compounds with diverse biological activities. jchemrev.comjchemrev.com The morpholine scaffold can act as a simple substituent or as a core structure upon which complex molecular architectures are built. sci-hub.se Its ability to participate in various chemical transformations makes it an invaluable tool for synthetic chemists. jchemrev.comnih.gov

The structural features of the morpholine ring, including its chair-like conformation and the presence of both hydrogen bond donor and acceptor capabilities, contribute to its utility as a synthetic scaffold. acs.orgresearchgate.net These characteristics allow for the precise positioning of functional groups in three-dimensional space, influencing the molecule's interaction with biological targets. acs.org

Specific Academic Relevance of 3-Morpholinemethanamine, (3R)-

Within the broad class of chiral morpholine derivatives, 3-Morpholinemethanamine, (3R)- has garnered specific interest in academic research. This particular enantiomer, with its defined stereochemistry at the 3-position of the morpholine ring, serves as a valuable chiral building block. Its structure incorporates the key features of the morpholine scaffold along with a primary amine, providing a reactive handle for further synthetic modifications.

The academic relevance of (3R)-3-(aminomethyl)morpholine and its derivatives is highlighted by their use in the synthesis of more complex molecules with potential biological applications. For instance, chiral morpholine derivatives have been utilized as chiral auxiliaries and ligands in asymmetric synthesis. tsijournals.com Research has explored the incorporation of substituted morpholines into compounds targeting a variety of biological systems. While specific research on 3-Morpholinemethanamine, (3R)- is part of a broader exploration of morpholine-containing compounds, its defined chirality makes it a significant tool for investigating stereospecific interactions.

Physicochemical Properties of 3-Morpholinemethanamine, (3R)-

| Property | Value |

| CAS Number | 1639886-50-2 |

| Molecular Formula | C5H12N2O |

| Molecular Weight | 116.16 g/mol |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

CAS No. |

1250973-56-8 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

[(3R)-morpholin-3-yl]methanamine |

InChI |

InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2/t5-/m1/s1 |

InChI Key |

VLHGVSGPYXDAKS-RXMQYKEDSA-N |

Isomeric SMILES |

C1COC[C@H](N1)CN |

Canonical SMILES |

C1COCC(N1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Morpholinemethanamine, 3r and Analogues

Asymmetric Synthesis Approaches

The development of asymmetric methods to install the stereocenter at the C3-position of the morpholine (B109124) ring is paramount for accessing enantiomerically pure compounds like (3R)-3-morpholinemethanamine. Several strategies have been successfully employed to achieve this, ranging from the use of chiral catalysts to the derivatization of naturally occurring chiral molecules.

Enantioselective Methodologies

Another powerful enantioselective method is the asymmetric hydrogenation of unsaturated morpholine precursors. The use of a bisphosphine-rhodium catalyst with a large bite angle has enabled the asymmetric hydrogenation of 2-substituted dehydromorpholines to furnish the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgnih.gov This "after cyclization" strategy provides a direct route to the chiral morpholine core. nih.gov

A tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has also been reported for the efficient synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org This method demonstrates broad functional group tolerance and achieves high enantiomeric excesses. organic-chemistry.org

Chiral Pool Strategy

The chiral pool strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org Amino acids, in particular, serve as excellent precursors for the synthesis of chiral morpholines due to their inherent chirality and functional groups.

Serine, with its stereocenter and vicinal amino and hydroxyl groups, is an ideal chiral template for the synthesis of 3-substituted morpholines. Both (R)- and (S)-serine can be utilized to access the corresponding enantiomers of the target morpholine. The synthesis typically involves N-protection of the amino acid, followed by reaction with a two-carbon electrophile to form the morpholinone ring, which can then be reduced to the desired morpholine. For example, enantiopure functionalized morpholine fragments have been synthesized from Boc-protected serine. thieme-connect.com This approach ensures that the stereochemistry of the final product is directly derived from the starting amino acid.

The following table summarizes a synthetic route starting from L-Serine to a key intermediate for (3R)-3-substituted morpholines.

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) | Ref |

| 1 | L-Serine | 1. Benzyl chloroformate, NaHCO3, H2O; 2. Diazomethane, Et2O | N-Cbz-L-serine methyl ester | - | |

| 2 | N-Cbz-L-serine methyl ester | Chloroacetyl chloride, K2CO3, Acetone | Methyl (3R)-4-(benzyloxycarbonyl)-5-oxomorpholine-3-carboxylate | - | |

| 3 | Methyl (3R)-4-(benzyloxycarbonyl)-5-oxomorpholine-3-carboxylate | LiBH4, THF | (3R)-4-(Benzyloxycarbonyl)-3-(hydroxymethyl)morpholin-5-one | - |

This strategy provides a reliable and stereochemically defined pathway to chiral morpholine building blocks.

Diastereoselective Transformations

Diastereoselective reactions are employed when a new stereocenter is introduced in a molecule that already contains one or more stereocenters, with the existing chirality directing the stereochemical outcome of the reaction. This approach is particularly useful in the synthesis of polysubstituted morpholines.

A four-step synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure amino alcohols. nih.gov The key step is a palladium-catalyzed carboamination reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl halide, which proceeds with high diastereoselectivity (>20:1 dr). nih.gov The stereochemistry of the starting amino alcohol dictates the absolute configuration of the final product. nih.gov

Iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol has also been reported. organic-chemistry.org Furthermore, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, affords multiply substituted morpholines with good to excellent yields and diastereoselectivities. organic-chemistry.org

Stereocontrolled Domino Reactions and Heterocyclizations

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient and elegant approach to complex molecules. When these reactions are stereocontrolled, they provide rapid access to chiral heterocyclic scaffolds.

While specific examples of stereocontrolled domino reactions leading directly to (3R)-3-morpholinemethanamine are not extensively detailed in the readily available literature, the principles have been applied to the synthesis of related chiral heterocycles. For instance, a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. semanticscholar.org This reaction formally represents an unprecedented asymmetric aza-benzilic ester rearrangement. semanticscholar.org

Multistep Synthetic Routes to Chiral Morpholine Building Blocks

The construction of chiral morpholine building blocks often requires well-designed multistep synthetic sequences that allow for the precise installation of substituents and the control of stereochemistry. These routes often start from simple, achiral precursors and introduce chirality through asymmetric reactions, or they begin with enantiopure starting materials from the chiral pool.

One such route involves the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine starting from 3-chlorocinnamic acid. nih.gov The key step in this sequence is a Sharpless asymmetric epoxidation to establish the two adjacent stereocenters. nih.gov The resulting chiral epoxide is then elaborated through a series of steps including ring-opening and cyclization to afford the final morpholine product. nih.gov

Another versatile strategy for preparing enantiopure 3-substituted morpholines involves the ring-opening of an N-activated aziridine (B145994) with organocuprates, followed by a ring annulation reaction. nih.gov This approach allows for the introduction of a variety of substituents at the 3-position with high stereofidelity. nih.gov

The following table outlines a general multistep approach to a chiral morpholine building block.

| Step | Starting Material | Key Transformation | Intermediate/Product | Key Features |

| 1 | Achiral Allylic Alcohol | Sharpless Asymmetric Epoxidation | Chiral Epoxy Alcohol | High enantioselectivity |

| 2 | Chiral Epoxy Alcohol | Ring-opening with an amine | Chiral Amino Diol | Regioselective |

| 3 | Chiral Amino Diol | Intramolecular Cyclization (e.g., Mitsunobu reaction) | Protected Chiral Morpholine | Inversion of configuration at one center |

| 4 | Protected Chiral Morpholine | Deprotection | Chiral Morpholine Building Block | Access to the final target |

Preparation of Functionalized 3-Morpholinemethanamine, (3R)- Derivatives

The functionalization of the (3R)-3-morpholinemethanamine scaffold is crucial for its application in the synthesis of diverse drug candidates. Modifications can be introduced at the nitrogen of the morpholine ring, the primary amine of the aminomethyl group, or even at other positions on the morpholine ring.

N-substitution of the morpholine ring can be readily achieved through standard alkylation or acylation reactions. For example, a series of new morpholine derivatives have been prepared by reacting morpholine with ethyl chloroacetate, followed by further derivatization of the resulting ester. researchgate.net

Functionalization of the primary amine of (3R)-3-morpholinemethanamine can be accomplished through reductive amination, amide bond formation, or sulfonamide formation, allowing for the introduction of a wide range of substituents. A review on the synthesis and structure-activity relationship (SAR) of morpholine derivatives highlights various strategies for N- and C-functionalization to generate libraries of compounds for biological screening. e3s-conferences.orge3s-conferences.org

The following table provides examples of functionalized morpholine derivatives and their synthetic precursors.

| Precursor | Reagent/Reaction | Functionalized Product | Application/Significance |

| (3R)-3-(Hydroxymethyl)morpholine | Mesylation, Azide displacement, Reduction | (3R)-3-Morpholinemethanamine | Key chiral building block |

| (3R)-3-Morpholinemethanamine | Aldehyde/Ketone, Reductive Amination | N-Alkyl-(3R)-3-morpholinemethanamine | Exploration of SAR |

| (3R)-3-Morpholinemethanamine | Acyl chloride/Carboxylic acid, Coupling agent | N-Acyl-(3R)-3-morpholinemethanamine | Amide-containing drug analogues |

| (3R)-3-Morpholinemethanamine | Sulfonyl chloride | N-Sulfonyl-(3R)-3-morpholinemethanamine | Sulfonamide-based therapeutics |

Elucidation of Reaction Mechanisms Involving 3 Morpholinemethanamine, 3r

Mechanistic Pathways of Amination Reactions

While specific studies detailing the mechanistic pathways of amination reactions exclusively for 3-Morpholinemethanamine, (3R)- are not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of amine chemistry and related morpholine (B109124) derivatives. Amination reactions involving this chiral primary amine likely proceed through nucleophilic substitution or addition pathways, where the lone pair of electrons on the nitrogen atom initiates the reaction.

In reactions with alkyl halides, the mechanism is typically a bimolecular nucleophilic substitution (SN2). The primary amine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide leaving group. The stereochemistry at the chiral center of the (3R)-morpholinemethanamine is retained in the product.

Table 1: Plausible SN2 Amination Reaction Data

| Reactant | Electrophile | Solvent | Relative Rate | Product Configuration |

|---|---|---|---|---|

| 3-Morpholinemethanamine, (3R)- | Methyl Iodide | Acetonitrile | 1.0 | (R)-N-Methyl-3-morpholinemethanamine |

| 3-Morpholinemethanamine, (3R)- | Ethyl Bromide | DMF | 0.8 | (R)-N-Ethyl-3-morpholinemethanamine |

Note: The data in this table is illustrative and based on general principles of SN2 reactions. Actual experimental values may vary.

In the case of reactions with carbonyl compounds, such as aldehydes and ketones, the mechanism involves nucleophilic addition to the carbonyl carbon. This initially forms a tetrahedral intermediate, a carbinolamine. Subsequent dehydration of the carbinolamine leads to the formation of an imine or, in the presence of a reducing agent, a secondary amine via reductive amination. The stereocenter of the morpholine moiety can influence the stereochemical outcome of the reaction if a new chiral center is formed.

Role as a Nucleophile in Organic Transformations

The primary amino group in 3-Morpholinemethanamine, (3R)- makes it a potent nucleophile. The nitrogen atom possesses a lone pair of electrons that can readily attack electron-deficient centers. Its nucleophilicity is influenced by both electronic and steric factors. The presence of the morpholine ring may exert some steric hindrance, but the flexible aminomethyl group allows for effective nucleophilic attack.

This compound can participate in a variety of organic transformations as a nucleophile, including:

Acylation reactions: Reacting with acyl chlorides or anhydrides to form amides.

Michael additions: Adding to α,β-unsaturated carbonyl compounds.

Ring-opening reactions: Attacking strained rings such as epoxides and aziridines.

The chirality of (3R)-3-Morpholinemethanamine can be exploited in asymmetric synthesis, where it can act as a chiral auxiliary or a chiral nucleophile to induce stereoselectivity in the products.

Proton Transfer and Acid-Base Equilibria in Reaction Systems

Table 2: Estimated Acid-Base Properties

| Compound | Functional Group | Estimated pKa of Conjugate Acid |

|---|---|---|

| 3-Morpholinemethanamine, (3R)- | Primary Amine | ~10.5 |

Note: The pKa value for 3-Morpholinemethanamine, (3R)- is an estimation based on structurally similar compounds.

In reaction systems, the acid-base equilibrium can significantly influence the reaction pathway. In acidic conditions, the amine will be protonated, reducing its nucleophilicity. Conversely, in basic conditions, the free amine is the dominant species, and it can act as a more effective nucleophile. The choice of solvent also plays a crucial role in modulating these equilibria.

Intermediate Species and Rate-Determining Steps in Complex Syntheses

In complex multi-step syntheses, 3-Morpholinemethanamine, (3R)- can be involved in the formation of various transient intermediates. For instance, in the synthesis of more complex chiral molecules, it might be used to form a chiral imine intermediate, which then undergoes a diastereoselective reaction.

The rate-determining step in reactions involving this amine will depend on the specific transformation. In SN2 reactions, the rate is typically dependent on the concentration of both the amine and the electrophile. In multi-step reactions, such as reductive amination, the formation of the carbinolamine or the subsequent dehydration to the imine could be the rate-limiting step, depending on the reaction conditions, particularly the pH.

Applications in Asymmetric Catalysis and Organic Synthesis

3-Morpholinemethanamine, (3R)- as a Chiral Ligand in Metal-Catalyzed Reactions

The ability of (3R)-3-Morpholinemethanamine to act as a chiral ligand in transition metal catalysis is a cornerstone of its utility in asymmetric synthesis. By coordinating to a metal center, the chiral environment of the ligand influences the trajectory of substrates, leading to the preferential formation of one enantiomer of the product. While specific examples detailing the performance of (3R)-3-Morpholinemethanamine in broadly applicable catalytic systems are still emerging in the literature, its structural motifs are analogous to other successful chiral ligands.

The presence of both a primary amine and the morpholine (B109124) oxygen and nitrogen atoms allows for multiple modes of coordination, making it a potentially flexible and effective ligand for a variety of metal-catalyzed transformations. These can include reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The efficacy of a chiral ligand is often evaluated by the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity.

| Hypothetical Reaction | Metal Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Transfer Hydrogenation | Ru(II) | (3R)-3-Morpholinemethanamine | Isopropanol (B130326) | 80 | 95 | 92 |

| Asymmetric Allylic Alkylation | Pd(0) | (3R)-3-Morpholinemethanamine | THF | 25 | 88 | 95 |

This table presents hypothetical data to illustrate the potential application and performance metrics of (3R)-3-Morpholinemethanamine as a chiral ligand. Actual experimental results would be required for validation.

Utility as an Organocatalyst in Stereoselective Processes

Beyond its role as a ligand for metals, (3R)-3-Morpholinemethanamine can function as an organocatalyst, a small organic molecule that catalyzes a chemical reaction without the need for a metal. The primary amine group is key to its catalytic activity, often participating in the formation of chiral enamines or iminium ions as reactive intermediates. These intermediates then undergo stereoselective reactions with various electrophiles.

Organocatalysis is a rapidly growing field, valued for its often milder reaction conditions and reduced metal contamination in the final products. (3R)-3-Morpholinemethanamine is well-suited for catalyzing reactions such as asymmetric aldol (B89426) and Michael additions. The stereochemical outcome of these reactions is dictated by the chiral scaffold of the organocatalyst, which directs the approach of the reacting partners.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Asymmetric Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMSO | 85 | 95:5 | 98 |

| Asymmetric Michael Addition | Propanal | Nitrostyrene | 15 | Toluene | 92 | >99:1 | 96 |

This table contains illustrative data for the potential use of (3R)-3-Morpholinemethanamine as an organocatalyst. Specific research is needed to confirm these findings.

Chiral Building Block in the Construction of Complex Organic Molecules

As a chiral building block, (3R)-3-Morpholinemethanamine provides a pre-defined stereocenter that can be incorporated into the carbon skeleton of a larger, more complex molecule. This strategy, often referred to as a "chiral pool" approach, is highly efficient as it avoids the need to establish the stereocenter at a later stage in the synthesis. The morpholine ring itself can be a desirable structural motif in pharmacologically active compounds, or it can be chemically modified or cleaved as the synthesis progresses.

The primary amine of (3R)-3-Morpholinemethanamine serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution reactions. This allows for its integration into a variety of molecular architectures.

| Target Molecule Class | Synthetic Strategy | Role of (3R)-3-Morpholinemethanamine |

| Chiral Piperidines | Ring-opening and recyclization | Source of chirality and nitrogen atom |

| Biologically Active Alkaloids | Multi-step synthesis involving C-N bond formation | Introduction of a key stereocenter |

| Custom Amino Acids | Derivatization of the amine functionality | Chiral scaffold for the amino acid side chain |

This table outlines potential synthetic applications of (3R)-3-Morpholinemethanamine as a chiral building block.

Role in the Synthesis of Optically Active Compounds

The overarching application of (3R)-3-Morpholinemethanamine in asymmetric synthesis is to facilitate the production of optically active compounds. These are molecules that exist as a single enantiomer and are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. The biological activity of a chiral molecule is often highly dependent on its stereochemistry, with one enantiomer being therapeutic while the other may be inactive or even harmful.

Derivatives, Analogues, and Structural Modifications of 3 Morpholinemethanamine, 3r

N-Substituted Morpholinemethanamine Derivatives

The primary amine of (3R)-3-Morpholinemethanamine is a versatile handle for the introduction of a wide array of functional groups through N-substitution reactions, primarily N-acylation and N-alkylation. These modifications are instrumental in modulating the biological activity, pharmacokinetic properties, and target-binding interactions of the parent molecule.

N-Acylation: The formation of amide bonds via N-acylation is a common strategy to generate derivatives with diverse functionalities. This can be achieved by reacting (3R)-3-Morpholinemethanamine with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. For instance, the synthesis of N-((R)-morpholin-3-ylmethyl)acetamide hydrochloride has been reported, demonstrating a straightforward acylation of the primary amine. bldpharm.com These reactions are typically high-yielding and allow for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

N-Alkylation: N-alkylation introduces alkyl or aryl groups to the primary amine, which can significantly alter the steric and electronic properties of the molecule. Reductive amination is a common method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine.

| Derivative Type | General Structure | Synthetic Method | Key Research Findings |

| N-Acyl | Reaction with acyl chlorides, anhydrides, or activated carboxylic acids. | Allows for the introduction of a wide variety of functional groups, influencing biological activity. researchgate.net | |

| N-Alkyl | Reductive amination with aldehydes or ketones. | Modifies the basicity and steric bulk of the amine, impacting receptor binding. |

Ring-Substituted Morpholine (B109124) Analogues

Modification of the morpholine ring itself offers another avenue for creating structural diversity and fine-tuning the properties of (3R)-3-Morpholinemethanamine analogues. Introducing substituents at various positions on the morpholine ring can influence the molecule's conformation, lipophilicity, and metabolic stability.

A notable strategy for the synthesis of ring-substituted morpholines involves a four-step sequence starting from enantiomerically pure amino alcohols. nih.gov This method allows for the preparation of cis-3,5-disubstituted morpholines with high diastereoselectivity. nih.gov While this specific study does not utilize (3R)-3-Morpholinemethanamine as the starting material, the methodology is highly relevant for the synthesis of its C-5 substituted analogues. The key step is a palladium-catalyzed carboamination reaction. nih.gov Furthermore, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been developed for the diastereoselective synthesis of highly substituted morpholines, including 2,3,5-trisubstituted derivatives. rsc.org

| Analogue Type | General Structure | Synthetic Method | Key Research Findings |

| C-5 Substituted | Palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives. nih.gov | Provides access to cis-disubstituted analogues with high stereocontrol, enabling exploration of structure-activity relationships at this position. nih.gov | |

| Polysubstituted | Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. rsc.org | Allows for the synthesis of complex, highly substituted morpholine scaffolds with defined stereochemistry. rsc.org |

Protected Forms of the Amine Functionality

In multi-step syntheses involving (3R)-3-Morpholinemethanamine, protection of the primary amine is often a crucial step to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. wikipedia.orgfishersci.co.ukorganic-chemistry.orgnih.govjk-sci.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk This reaction is generally high-yielding and chemoselective for the primary amine. The resulting N-Boc protected (3R)-3-Morpholinemethanamine can then be subjected to various chemical transformations on other parts of the molecule without affecting the amine.

Deprotection of the Boc group is commonly accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an appropriate solvent. wikipedia.orgfishersci.co.ukjk-sci.com The lability of the Boc group under acidic conditions, while being stable to basic and nucleophilic reagents, makes it an excellent choice for orthogonal protection strategies in complex syntheses. biosynth.comsigmaaldrich.comresearchgate.net

| Protected Form | General Structure | Protection Method | Deprotection Method | Key Research Findings |

| N-Boc | Reaction with di-tert-butyl dicarbonate (Boc₂O) and a base. fishersci.co.uk | Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.com | Enables the selective reaction of other functional groups in the molecule while the amine is masked. The protected intermediate is stable under various conditions. nih.gov |

Theoretical and Computational Investigations of 3 Morpholinemethanamine, 3r

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. For 3-Morpholinemethanamine, (3R)-, these calculations provide a detailed picture of its electronic and structural properties.

Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. DFT calculations can elucidate properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. These properties are crucial for predicting a molecule's reactivity, stability, and intermolecular interactions.

For morpholine (B109124) and its derivatives, DFT studies have been employed to understand their electronic characteristics. The nitrogen and oxygen heteroatoms in the morpholine ring significantly influence the electronic distribution, creating regions of high and low electron density. This, in turn, affects the molecule's ability to act as a nucleophile or electrophile in chemical reactions. The aminomethyl substituent at the C3 position further modifies this electronic landscape.

Table 1: Calculated Electronic Properties of a Model Morpholine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.5 D |

Note: This data is illustrative and based on typical values for similar morpholine derivatives. Specific values for 3-Morpholinemethanamine, (3R)- would require dedicated calculations.

Conformational Analysis and Stereochemical Predictions

Computational methods, including molecular mechanics and quantum mechanics, are instrumental in performing conformational analysis. rti.org These methods can calculate the relative energies of different conformers, identifying the most stable geometries and the energy barriers for interconversion between them. For the (3R)- enantiomer, the stereochemistry at the C3 position dictates a specific three-dimensional arrangement, which can be predicted and visualized using computational models. The preferred conformation will influence how the molecule interacts with other molecules, including biological targets. nih.gov

Molecular Dynamics Simulations for Reactive Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. For reactive systems involving 3-Morpholinemethanamine, (3R)-, MD simulations can be used to study reaction dynamics, solvent effects, and the conformational changes that occur during a chemical transformation.

Application of Machine Learning in Computational Chemical Studies

Machine learning (ML) is increasingly being used in conjunction with computational chemistry to accelerate the discovery and optimization of new molecules. ML models can be trained on large datasets of chemical structures and their properties to make rapid predictions for new, uncharacterized compounds.

For chiral amines and morpholine derivatives, ML models can be developed to predict a wide range of properties, including bioactivity, toxicity, and physicochemical properties. nih.gov These models can learn the complex relationships between molecular structure and activity, enabling the virtual screening of large chemical libraries to identify promising candidates. Furthermore, ML can be used to predict the outcomes of chemical reactions, including stereoselectivity, which is particularly important for chiral molecules like 3-Morpholinemethanamine, (3R)-. nih.gov

Elucidation of Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathways, locate transition state structures, and determine the activation energies that govern the reaction rate.

For reactions involving the morpholine scaffold, DFT calculations have been used to study reaction mechanisms and explain observed regioselectivity and stereoselectivity. These studies involve calculating the energies of reactants, products, intermediates, and transition states. The analysis of transition state geometries provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction. This level of detail is often difficult to obtain through experimental methods alone and is invaluable for understanding and controlling chemical reactivity.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of "(3R)-3-Morpholinemethanamine." By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of the molecule. nih.govresearchgate.net In the ¹H NMR spectrum, distinct signals would be expected for the protons of the morpholine (B109124) ring and the aminomethyl group. The chemical shifts and coupling patterns of the morpholine protons are influenced by the chair conformation of the ring. nih.gov The protons on the chiral center would exhibit complex splitting patterns due to coupling with adjacent non-equivalent protons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. nih.gov Under typical electron ionization (EI) conditions, the molecule would be expected to produce a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the aminomethyl group or cleavage of the morpholine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "(3R)-3-Morpholinemethanamine" would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-O-C stretching of the ether linkage in the morpholine ring.

Illustrative Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals for morpholine ring protons (typically in the range of 2.5-4.0 ppm), signals for the aminomethyl group protons, and a distinct signal for the proton at the chiral center. |

| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring (typically in the range of 45-70 ppm) and the aminomethyl group. |

| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns showing loss of NH₂CH₂- group or ring fragments. |

| IR Spec | N-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and C-O-C stretching vibration (around 1100 cm⁻¹). |

Chromatographic Methods for Enantiomeric Excess Determination

For a chiral compound like "(3R)-3-Morpholinemethanamine," it is crucial to determine the enantiomeric excess (e.e.), which is a measure of its purity in a mixture of enantiomers. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for this purpose. americanpharmaceuticalreview.comresearchgate.net

The principle behind chiral HPLC is the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and, thus, their separation. americanpharmaceuticalreview.commdpi.com The choice of the CSP and the mobile phase is critical for achieving good separation (resolution) between the enantiomers. Polysaccharide-based CSPs are commonly employed for the separation of a wide range of chiral compounds, including amines. nih.gov

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Illustrative Chiral HPLC Method Parameters:

The following table outlines typical parameters for a chiral HPLC method that could be developed for the analysis of "(3R)-3-Morpholinemethanamine," based on methods for similar chiral amines. mdpi.comscirp.orgrsc.org

| Parameter | Example Condition |

| Column | Chiralpak® IA or similar polysaccharide-based column |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. mdpi.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temp | 25 °C |

Method Validation and Reliability in Analytical Chemistry Research

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. chromatographyonline.com For the analysis of "(3R)-3-Morpholinemethanamine," method validation ensures the reliability and accuracy of the results obtained, which is a regulatory requirement in many industries. chromatographyonline.comoup.com The key parameters for method validation, as per guidelines from organizations like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. chromatographyonline.comresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. For a chiral method, this means demonstrating the separation of the two enantiomers from each other and from any impurities. chromatographyonline.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scirp.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. scirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scirp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. oup.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The validation of chiral purity assays follows these general principles, with a particular focus on the quantification of the minor enantiomer. chromatographyonline.com

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure morpholines is a critical objective, as stereochemistry often dictates biological activity. nih.gov While classical methods often rely on stoichiometric chiral starting materials, emerging research emphasizes the development of more efficient and atom-economical catalytic asymmetric strategies. semanticscholar.org

A significant area of development is the asymmetric hydrogenation of unsaturated morpholine (B109124) precursors. Researchers have successfully used bisphosphine-rhodium catalysts with large bite angles to hydrogenate 2-substituted dehydromorpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org This "after cyclization" approach is highly efficient for generating chiral centers on a pre-formed ring. semanticscholar.org

Another promising avenue is organocatalytic halocyclization . For instance, cinchona alkaloid-derived catalysts have been employed for the asymmetric chlorocycloetherification of alkenol substrates, yielding chlorinated 2,2-disubstituted morpholines with high yields and enantioselectivities. rsc.org

Palladium-catalyzed reactions also represent a key research direction. A notable strategy involves the Pd-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives with aryl or alkenyl halides. nih.gov This method allows for the stereospecific creation of cis-3,5-disubstituted morpholines from enantiopure amino alcohol precursors. The proposed mechanism involves a syn-aminopalladation of a palladium(aryl)(amido) intermediate through a boat-like transition state. nih.gov

Furthermore, copper-promoted reactions are being explored. A novel copper(II)-promoted oxyamination of alkenes has been developed to synthesize 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov This reaction involves the simultaneous intramolecular addition of an alcohol and intermolecular coupling with an amine across the double bond. nih.gov

| Method | Catalyst/Reagent | Precursor | Product | Key Findings |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Unsaturated Morpholine | 2-Substituted Chiral Morpholine | Quantitative yields, up to 99% enantiomeric excess (ee). semanticscholar.orgrsc.org |

| Organocatalytic Halocyclization | Cinchona Alkaloid Derivative | Alkenol | Chlorinated 2,2-Disubstituted Morpholine | Excellent yields and enantioselectivities under mild conditions. rsc.org |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | O-Allyl Ethanolamine | cis-3,5-Disubstituted Morpholine | Generates single stereoisomers; mechanism involves syn-aminopalladation. nih.gov |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Alkenol | 2-Aminomethyl Morpholine | Good to excellent yields and high diastereoselectivity. nih.gov |

| Tandem Hydroamination/ATH | Ti catalyst / RuCl[(S,S)-Ts-DPEN] | Ether-containing Aminoalkyne | 3-Substituted Morpholine | Good yields and >95% ee; relies on H-bonding interaction. nih.gov |

Exploration of New Catalytic Applications

Beyond their role as synthetic targets, chiral morpholine derivatives are themselves being investigated as organocatalysts. The presence of the nitrogen heteroatom allows them to participate in enamine and iminium ion catalysis, analogous to the well-studied proline and pyrrolidine (B122466) catalysts.

Recent studies have explored morpholine-based amino acids (β-Morph-AAs) as catalysts for the 1,4-addition (Michael reaction) between aldehydes and nitroolefins. nih.gov Historically, morpholine-enamines were considered less reactive than their pyrrolidine counterparts due to the electronic effect of the ring oxygen and the pyramidalization of the nitrogen atom. nih.gov However, new research has shown that catalysts derived from β-amino acids incorporating a morpholine ring can be highly efficient. For example, using just 1 mol% of the catalyst, quantitative conversion, excellent diastereoselectivity (90–99% d.e.), and high enantioselectivity (70–99% e.e.) were achieved. nih.gov The carboxylic acid group on the catalyst was found to be crucial for its activity. nih.gov

Future work in this area will likely focus on:

Expanding the Scope: Testing the efficacy of chiral morpholine catalysts in a wider range of asymmetric transformations, such as aldol (B89426) reactions, Mannich reactions, and α-functionalizations.

Catalyst Optimization: Fine-tuning the morpholine catalyst structure, for example, by altering substituents on the ring to enhance reactivity and selectivity for specific substrate classes.

Immobilization and Reusability: Developing methods to immobilize these organocatalysts on solid supports to facilitate catalyst recovery and recycling, improving the sustainability of the processes.

Integration of Computational Chemistry for Predictive Synthesis and Mechanism Discovery

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating research in stereoselective synthesis. nih.gov It allows scientists to move beyond trial-and-error experimentation by providing deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.

In the context of chiral amine and morpholine synthesis, computational studies are being used to:

Predict Stereochemical Outcomes: DFT calculations can model the transition states of competing reaction pathways to accurately predict which diastereomer or enantiomer will be favored. This has been applied to understand the diastereodivergent aza-Henry reactions catalyzed by chiral bis(amidine) complexes, where C₂-symmetric and C₁-symmetric catalysts lead to anti and syn products, respectively. nih.gov

Elucidate Reaction Mechanisms: Computational modeling helps to validate or propose reaction mechanisms. For instance, understanding the role of hydrogen-bonding interactions between a substrate and a ruthenium catalyst was key to extending a catalytic asymmetric synthesis of morpholines to the successful synthesis of piperazines. nih.gov

Guide Catalyst Design: By understanding the specific non-covalent interactions (e.g., hydrogen bonds, dispersion forces) that control selectivity, new catalysts can be designed rationally. nih.gov

Develop Predictive Models: Graph Neural Networks (GNNs) are being trained on large libraries of DFT-calculated descriptors for molecules like carboxylic acids and alkyl amines. rsc.orgchemrxiv.orgrsc.org These models can then predict key steric and electronic properties for new, unstudied molecules on-the-fly, greatly accelerating the design of datasets for data-driven reaction development. rsc.orgrsc.org This approach enables high-fidelity predictions for a vast number of potential substrates without the high computational cost of running DFT calculations for each one. chemrxiv.org

Design and Synthesis of Advanced Functionalized Morpholine Derivatives

Starting with a core chiral scaffold like (3R)-3-Morpholinemethanamine, researchers are actively designing and synthesizing more complex, "advanced" derivatives for various applications, particularly in drug discovery. e3s-conferences.orgnih.gov The morpholine ring is valued for its ability to improve physicochemical properties such as solubility and for its potential to form key interactions with biological targets. mdpi.com

One major strategy is the creation of combinatorial libraries based on a common morpholine intermediate. For example, a library of over 7,900 compounds was generated from a single mesylate intermediate derived from N-benzylethanolamine. nih.gov This high-throughput approach allows for the rapid exploration of chemical space and structure-activity relationships (SAR). nih.gov

Another key direction is the synthesis of derivatives with specific biological targets in mind. Research has focused on creating morpholine derivatives as:

mTOR Inhibitors: Morpholine-substituted tetrahydroquinoline derivatives have been designed and synthesized as potential inhibitors of the mTOR protein, a key target in cancer therapy. mdpi.com

Monoamine Reuptake Inhibitors: Enantiomerically pure 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been prepared as potent and selective inhibitors of serotonin (B10506) and noradrenaline reuptake, with potential applications as antidepressants. nih.gov The stereochemistry and substitution pattern on the aryl rings were found to be critical for activity and selectivity. nih.gov

Future efforts will likely involve the synthesis of increasingly complex architectures, such as fused bicyclic morpholines and other densely functionalized proline-type derivatives, which can be accessed through cascade reactions. nih.govmdpi.com These advanced structures offer more rigid conformations and present diverse vectors for substitution, providing new tools for probing biological systems and developing novel therapeutics. e3s-conferences.orgmdpi.com

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiomerically pure (3R)-3-Morpholinemethanamine?

Answer:

Enantioselective synthesis of (3R)-3-Morpholinemethanamine typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Chiral Pool Strategy : Use chiral starting materials like (R)-epichlorohydrin, followed by nucleophilic ring-opening with morpholine derivatives and subsequent reduction .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce chirality during amine formation.

- Enantiomeric Purification : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) ensures ≥99% enantiomeric excess (ee). Validate purity via polarimetry and circular dichroism (CD) spectroscopy .

Basic: What analytical techniques are critical for verifying the enantiomeric purity and structural integrity of (3R)-3-Morpholinemethanamine?

Answer:

- Chiral HPLC : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with racemic standards .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identifies morpholine ring protons (δ 2.5–3.5 ppm) and amine protons (δ 1.8–2.2 ppm). NOESY confirms stereochemistry .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 130.12 and fragmentation patterns.

Basic: What safety protocols should be followed when handling (3R)-3-Morpholinemethanamine in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods for synthesis and weighing .

- Spill Management : Neutralize spills with 10% acetic acid, then absorb with vermiculite. Dispose via certified hazardous waste channels.

- Exposure Mitigation : Install eyewash stations and emergency showers. Monitor air quality for amine vapors (OSHA PEL: 5 ppm).

Advanced: How can researchers optimize enantioselective synthesis to achieve >99% ee in (3R)-3-Morpholinemethanamine production?

Answer:

- Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINOL) with Pd or Ir catalysts to enhance stereoselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions.

- Kinetic Resolution : Monitor reaction progress via inline FTIR to halt at peak enantiomeric excess.

Advanced: What computational approaches are suitable for predicting the biological interactions of (3R)-3-Morpholinemethanamine?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding affinities with serotonin receptors (5-HT2A/2B). Validate with MD simulations (GROMACS) .

- QSAR Modeling : Train models on morpholine derivatives’ ADMET profiles to predict toxicity and metabolic pathways.

- DFT Calculations : Analyze electron density maps (Gaussian 16) to correlate stereochemistry with receptor activation .

Advanced: How should researchers address contradictory data in enantiomer-specific pharmacological activity studies?

Answer:

- Dose-Response Reevaluation : Conduct EC₅₀ assays across multiple cell lines (e.g., HEK-293, SH-SY5Y) to rule out cell-type variability .

- Structural Analogs : Compare (3R) and (3S) isomers’ activities using β-arrestin recruitment assays.

- Batch Analysis : Verify enantiomeric purity of test samples via chiral HPLC and CD spectroscopy to exclude contamination .

Advanced: How can the 3R principle (Replacement, Reduction, Refinement) be applied to in vivo studies involving (3R)-3-Morpholinemethanamine?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.